molecular formula C15H22N2O2 B4845990 N-CYCLOPENTYL-N'-(4-METHOXYPHENETHYL)UREA

N-CYCLOPENTYL-N'-(4-METHOXYPHENETHYL)UREA

Cat. No.: B4845990
M. Wt: 262.35 g/mol
InChI Key: MVZAIQHERRKNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA is a compound belonging to the class of unsymmetrical urea derivatives. These compounds are known for their significant roles in various biological pathways, including neurotransmission and neuromodulation. The presence of the urea functional group in this compound makes it a valuable scaffold in medicinal chemistry, allowing for interactions with key proteins due to its tunable physicochemical and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of cyclopentylamine with 4-methoxyphenethyl isocyanate. This reaction proceeds under mild conditions, often at room temperature, and does not require the presence of a base. The reaction can be carried out in an aqueous medium, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like GSK-3β, which plays a role in various cellular processes, including glycogen metabolism and cell signaling. By inhibiting this enzyme, the compound can modulate pathways involved in neurodegenerative diseases and mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA stands out due to its specific structural features, such as the methoxyphenethyl group, which imparts unique physicochemical properties. This makes it particularly suitable for targeting specific proteins and pathways in medicinal chemistry .

Properties

IUPAC Name

1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-8-6-12(7-9-14)10-11-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAIQHERRKNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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